REACTION_CXSMILES
|
[NH2:1][C:2]1([C:12]([OH:14])=[O:13])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C[Si](C([Si](C)(C)C)C(N)=O)(C)C.[CH2:27]([O:34][C:35](Cl)=[O:36])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(Cl)Cl>[CH2:27]([O:34][C:35]([NH:1][C:2]1([C:12]([OH:14])=[O:13])[CH:9]2[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]1[CH2:11]3)[CH2:10]2)=[O:36])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1
|
Name
|
|
Quantity
|
1.015 g
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Type
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reactant
|
Smiles
|
NC1(C2CC3CC(CC1C3)C2)C(=O)O
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0.75 mL
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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to reflux for one and a half hours
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Type
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TEMPERATURE
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Details
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The reaction medium is cooled to -70° C.
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Type
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ADDITION
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Details
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by adding ice
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Type
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EXTRACTION
|
Details
|
the mixture is extracted with AcOEt
|
Type
|
WASH
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Details
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The organic phase is washed with water (twice) and with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The product crystallizes in hexane
|
Type
|
CUSTOM
|
Details
|
1.164 g are obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(C2CC3CC(CC1C3)C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |